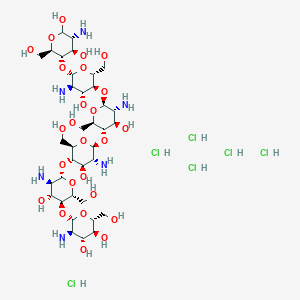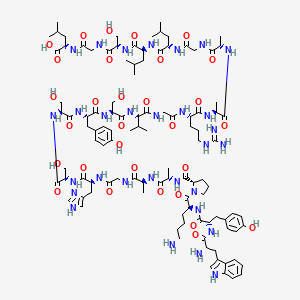
2,4,5-Trimethylphenol
Übersicht
Beschreibung
2,4,5-Trimethylphenol is a chemical compound with the molecular formula C9H12O . It is also known by other names such as Pseudocumenol and 1-Hydroxy-2,4,5-trimethylbenzene . The average mass of this compound is 136.191 Da .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethylphenol consists of a phenol group with three methyl groups attached to it . The exact structure can be viewed using specific software for visualizing molecular structures .Chemical Reactions Analysis
While specific chemical reactions involving 2,4,5-Trimethylphenol are not detailed in the search results, it is known that this compound can participate in various chemical reactions due to the presence of the phenol group . For detailed reaction mechanisms, it is recommended to refer to specific chemistry literature or databases.Physical And Chemical Properties Analysis
2,4,5-Trimethylphenol has a boiling point of approximately 505 K and a melting point of around 344 K . Its molecular weight is 136.1910 .Wissenschaftliche Forschungsanwendungen
Degradation of Trimethylphenol
One of the significant applications of 2,4,5-Trimethylphenol is in the degradation of trimethylphenol, an organic toxic byproduct of industrial processes . A sulfite-based oxidation process activated by ZnO-embedded hydrogel was studied for the degradation of 2,4,6-trimethylphenols in ambient conditions . The ZnO/Na 2 SO 3 oxidative system can effectively degrade trimethylphenol via the generation of radicals .
Wastewater Treatment
The ZnO-hydrogel shows promising potential in wastewater treatment with good performance in terms of pH sensitivity, anion interference, recyclability, etc . The combination of ZnO catalysts, hydrogel, and sulfite-based advanced oxidation process may provide essential support for the current treatment of alkylated phenols with strong potential in commercial scale-ups .
Thermodynamics Research
2,4,5-Trimethylphenol is also used in thermodynamics research . The Thermodynamics Research Center (TRC) provides physical and chemical property data for compounds like 2,4,5-Trimethylphenol .
Wirkmechanismus
Target of Action
2,4,5-Trimethylphenol is a type of phenol, which are aromatic compounds known to interact with various biological targets. It’s important to note that phenols can interact with proteins and enzymes, altering their structure and function .
Mode of Action
Phenols are known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Phenols can potentially disrupt various biochemical pathways due to their ability to interact with proteins and enzymes .
Pharmacokinetics
Phenols are generally well-absorbed in the body and can be distributed to various tissues . They can be metabolized by the liver and excreted in the urine .
Result of Action
Phenols can cause cellular damage by interacting with cellular components and disrupting normal cellular functions . They can also cause irritation and burns on skin and eye contact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trimethylphenol. For instance, its volatility and solubility can affect its distribution in the environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,5-trimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSCPERJHPWROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060094 | |
| Record name | 2,4,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenol | |
CAS RN |
496-78-6 | |
| Record name | Pseudocumenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudocumenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudocumenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOCUMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PCA9E425C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How reactive is 2,4,5-Trimethylphenol with hydroxyl radicals, and what are the products formed?
A1: 2,4,5-Trimethylphenol exhibits significant reactivity with hydroxyl (OH) radicals. Studies using relative rate methods have determined the rate constant for this reaction to be 1.23 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure []. This reaction primarily proceeds through OH radical addition to the aromatic ring, leading to the formation of various products. One notable product is 3-methyl-3-hexene-2,5-dione, with a molar formation yield of 45% []. Other identified products include 2,4,5-trimethylbenzaldehyde, biacetyl, and methylglyoxal. The formation of biacetyl, in particular, suggests that some degree of ipso addition of the OH radical to the carbon bearing the hydroxyl group also occurs [].
Q2: Can 2,4,5-Trimethylphenol be nitrated, and what is the major product?
A2: Yes, 2,4,5-Trimethylphenol can undergo nitration. Reaction with fuming nitric acid leads to the formation of 3,4,6-trimethyl-2,4-dinitrocyclohexa-2,5-dienone as the primary product, obtained in high yield []. This reaction highlights the susceptibility of the aromatic ring to electrophilic aromatic substitution reactions, influenced by the activating nature of the hydroxyl and methyl substituents.
Q3: Has 2,4,5-Trimethylphenol been investigated in the context of catalytic reactions, and what is its role?
A3: While not a catalyst itself, 2,4,5-Trimethylphenol has been studied as a substrate in catalytic aromatic hydroxylation reactions. Specifically, researchers have explored its reaction with hydrogen peroxide, catalyzed by a divanadium-substituted γ-Keggin polyoxotungstate []. Interestingly, this reaction exhibits high chemoselectivity for aromatic hydroxylation and an unusual regioselectivity, yielding 2,4,5-trimethylphenol as the main product. This finding suggests that the catalyst system influences the orientation of the hydroxylation, leading to the observed selectivity [].
Q4: Are there any analytical techniques used to identify and quantify 2,4,5-Trimethylphenol in complex mixtures?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the identification and quantification of 2,4,5-Trimethylphenol within complex mixtures []. This method relies on the separation of compounds based on their volatility followed by detection and identification based on their mass-to-charge ratios. For instance, GC-MS analysis was employed to identify 2,4,5-Trimethylphenol as a component in the ethanol extract of Citrus amblycarpa leaves [].
Q5: Are there computational studies exploring the reactivity of 2,4,5-Trimethylphenol?
A5: Yes, computational chemistry methods, particularly Density Functional Theory (DFT), have been employed to study the reactivity of 2,4,5-Trimethylphenol. Researchers have utilized DFT calculations to investigate the mechanism of its reaction with OH radicals, providing insights into the reaction pathways and the formation of different products []. These studies contribute to a deeper understanding of the compound's reactivity at the molecular level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)





![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)


![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)
